molecular formula C21H23N3OS B2408048 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 851132-14-4

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

Cat. No. B2408048
CAS RN: 851132-14-4
M. Wt: 365.5
InChI Key: REEGGASEQOYXAM-UHFFFAOYSA-N
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Description

“2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the formula C13 H15 N3 O2 S . It is a non-polymer component . The compound is part of the class of organic compounds known as imidazoles .


Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring .


Physical And Chemical Properties Analysis

The compound has a formal charge of 0 and a formula weight of 277.342 Da . It is a non-polymer component . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Host for Anions

Imidazole containing bisphenols, similar in structure to 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide, have been studied for their capacity to act as versatile hosts for anions. The bisphenol and its salts with various acids demonstrate strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures, indicating potential utility in anion encapsulation and interaction studies (Nath & Baruah, 2012).

Crystal Structure and Biological Studies

Derivatives of imidazole, akin to the compound , have been characterized for their molecular structures and biological activities. These studies include observations of intermolecular hydrogen bonding and assessments of antibacterial and antioxidant activities, demonstrating the compound's relevance in biological and chemical research (Karanth et al., 2019).

Antibacterial and Enzymatic Inhibition

Research on N-substituted derivatives of related compounds has shown significant antibacterial activity against various bacterial strains and moderate inhibition of specific enzymes. These findings highlight the potential of similar compounds in the development of new antibacterial agents and enzymatic inhibitors (Siddiqui et al., 2014).

Corrosion Inhibition

Studies on benzimidazole derivatives, structurally related to the compound , have explored their use as corrosion inhibitors. These derivatives show promising results in protecting metals like carbon steel from corrosion, indicating potential industrial applications (Rouifi et al., 2020).

Anticancer Activities

Derivatives of imidazole have been synthesized and tested for anticancer activities. Some of these compounds exhibit significant activity against various cancer cell lines, particularly melanoma types. This suggests potential applications in cancer research and treatment (Duran & Demirayak, 2012).

Acidity Constants Determination

Research on imidazole derivatives includes determining their acidity constants via UV spectroscopic studies. Understanding the protonation sites and pKa values of these compounds is crucial for their application in various chemical and pharmaceutical fields (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action for “2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is not specified in the available resources. Imidazole compounds are known to have a broad range of biological properties and are used in the development of new drugs .

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-17-5-7-18(8-6-17)23-20(25)14-26-21-22-9-10-24(21)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGGASEQOYXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

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